Azanium;pentaborate
Description
Contextualization within Borate (B1201080) Chemistry and Polyborate Systems
Borate chemistry is a rich and complex field, characterized by the ability of boron to form diverse and intricate anionic structures with oxygen. Boron atoms can adopt both trigonal planar (BO₃) and tetrahedral (BO₄) coordination, and these units can link together by sharing oxygen atoms to form a vast array of polyborate anions. These structures can range from simple isolated ions to complex chains, layers, and three-dimensional frameworks. researchgate.net
Azanium;pentaborate is a prominent member of the polyborate family. The fundamental structural unit is the pentaborate anion, [B₅O₈]⁻. This anion consists of a double ring structure formed by two interconnected triborate rings. researchgate.net Each triborate ring is composed of one BO₄ tetrahedron and two BO₃ triangles, with the two rings sharing the BO₄ tetrahedron. researchgate.net This intricate arrangement results in a stable, rigid anionic group that dictates many of the compound's properties. The ammonium (B1175870) cation (NH₄⁺), known as azanium in systematic nomenclature, acts as the counter-ion to this complex polyborate framework. nih.gov The study of this compound provides insight into the broader principles of polyborate self-assembly and the influence of non-metal cations on the resulting crystal architecture. rsc.org
The thermal decomposition of this compound is a key aspect of its chemistry, proceeding in distinct steps. Initially, it undergoes dehydration, losing its water of crystallization. borax.comresearchgate.net Further heating leads to deamination (release of ammonia) and ultimately decomposition to boric oxide (B₂O₃). borax.comresearchgate.netacs.org This process is utilized in the production of boric oxide. acs.org
Overview of Significant Research Trajectories for this compound
Contemporary research on this compound is multifaceted, exploring its utility in a range of advanced applications. These research trajectories are primarily driven by the compound's unique chemical and physical properties.
Materials Science and Electronics: A significant area of research focuses on its application as a flame retardant . borax.com Borates like this compound alter the combustion pathway of cellulosic materials, promoting the formation of a carbon char layer that acts as a barrier to combustion. borax.com It is incorporated into materials like insulation, paper, and polymers such as epoxy and urethane (B1682113) foams to enhance their fire resistance. borax.comresearchgate.net
In the electronics industry , high-purity grades of this compound are essential for the manufacture of electrolytic capacitors. borax.comborax.com It is used in the electrolyte solution to help form the thin, insulating oxide film on aluminum foil, a critical component of the capacitor. borax.comscientificlabs.ie Its role in the production of specialty glasses and ceramics for electronic displays is also an area of active interest, as it enhances thermal and chemical stability. datahorizzonresearch.com
Furthermore, this compound crystals are investigated for their nonlinear optical (NLO) properties. worldscientific.comresearchgate.net NLO materials are crucial for applications in photonics and laser technology, and studies involve growing and characterizing pure and doped this compound crystals to optimize their NLO efficiency. worldscientific.comtandfonline.comchemicalpapers.com
Chemical Synthesis and Industrial Applications: this compound serves as an intermediate in the synthesis of other boron-based chemicals. chemicalbook.comnih.gov For example, it can be thermally decomposed to produce boric oxide. acs.orgacs.org Research also explores its use as a precursor for creating novel materials, such as a borate-based polymer inclusion compound formed through the thermolysis of ammonia (B1221849) borane (B79455) followed by hydrolysis. rsc.org
Other industrial research applications include:
Corrosion Inhibition: It is incorporated into water treatment chemicals to protect ferrous metals from oxidation. borax.comborax.com
Welding and Brazing Fluxes: It acts as an excellent solvent for metal oxides at high temperatures, making it a key component in fluxes for stainless steel and non-ferrous metals where alkali borates are unsuitable. borax.comthermofisher.com
Refractories: Its stabilizing effect is utilized in compounds for patching and extending the life of steel furnace refractories. borax.com
Agriculture: As an effective source of boron, it is used in fertilizers to address boron deficiencies in soil and enhance crop yield and quality. datahorizzonresearch.com
The following tables summarize the key properties and research applications of this compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Description | References |
| Chemical Formula | NH₄B₅O₈ (anhydrous) | wikipedia.org |
| NH₄B₅O₈·4H₂O (tetrahydrate) | wikipedia.org | |
| IUPAC Name | azanium;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxy-oxoborane | wikipedia.orgnih.gov |
| Appearance | White crystalline granules or powder | wikipedia.orgborax.comborax.com |
| Molar Mass | 200.08 g/mol (anhydrous) | wikipedia.org |
| 272.15 g/mol (tetrahydrate) | borax.com | |
| Density | 1.58 g/cm³ (tetrahydrate) | borax.com |
| Solubility in Water | Soluble; approx. 10.9% by weight at room temperature. | wikipedia.orgborax.com |
| Thermal Stability | The tetrahydrate is stable to about 110°C (230°F), at which point it begins to lose water of hydration. | borax.comborax.com |
| Decomposition | Upon sufficient heating, it decomposes to boric oxide and ammonia. | borax.comacs.org |
Table 2: Summary of Research Applications for this compound
| Application Area | Specific Use | Underlying Property/Function | References |
| Materials Science | Flame retardant for cellulose, polymers | Promotes char formation, acts as a combustion barrier | borax.comresearchandmarkets.com |
| Nonlinear optical (NLO) crystals | Possesses second and third-order NLO properties | researchgate.networldscientific.comresearchgate.net | |
| Refractory compounds | Stabilizing effect extends furnace life | borax.com | |
| Electronics | Electrolytic capacitors | Forms dielectric oxide film on aluminum foil | borax.comscientificlabs.ie |
| Specialty glass and ceramics | Enhances thermal and chemical stability | datahorizzonresearch.com | |
| Chemical Industry | Corrosion inhibitor | Protects ferrous metals from oxidation | borax.comborax.com |
| Welding/Brazing fluxes | Solvent for metallic oxides at high temperatures | borax.com | |
| Chemical synthesis intermediate | Precursor for boric oxide and other boron compounds | chemicalbook.comacs.orgnih.gov | |
| Agriculture | Micronutrient fertilizer | Provides essential boron for plant growth | datahorizzonresearch.com |
Structure
2D Structure
Properties
IUPAC Name |
azanium;pentaborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BO3.H3N/c5*2-1(3)4;/h;;;;;1H3/q5*-3;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFDJSOTPVQVTQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H4NO15-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12229-12-8 | |
| Record name | Ammonium pentaborate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Pathways of Azanium;pentaborate
Conventional Aqueous-Phase Synthesis Routes
The most common and industrially practiced method for producing ammonium (B1175870) pentaborate is through the reaction of boric acid and ammonia (B1221849) in an aqueous solution. borax.comborax.com This method is valued for its straightforward approach and use of readily available precursors. borax.com The general reaction can also be carried out with borax (B76245) and ammonium chloride. guidechem.comgoogle.com
Optimization of Reaction Parameters in Aqueous Systems
The efficiency of the aqueous synthesis and the properties of the final product are highly dependent on the careful control of several reaction parameters. Key variables that are optimized include temperature, pH, precursor concentration, and the presence of impurities.
Research indicates that temperature plays a crucial role in both the reaction kinetics and the crystallization process. guidechem.com For instance, a controlled temperature of 35±2°C is recommended when reacting concentrated ammonia water with boric acid to achieve a clear solution before cooling and crystallization. guidechem.com The pH of the solution also significantly influences the formation of the pentaborate anion; a slightly alkaline pH is generally favored. rsc.orgache-pub.org.rs Studies on the production of related ammonium salts from phosphogypsum have shown that a pH range of 9-11 is optimal for the precipitation of the desired product, a principle that can be applied to borate (B1201080) systems. ache-pub.org.rsache-pub.org.rs
Table 1: Optimized Parameters for Aqueous Synthesis
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| Temperature | 35±2°C (during reaction) | Ensures complete dissolution and reaction of precursors. guidechem.com |
| pH | 9-11 | Favors the formation and stability of the pentaborate anion. rsc.orgache-pub.org.rs |
| Precursor Ratio | Stoichiometric (e.g., 5:1 Boric Acid to Ammonia) | Maximizes yield of the pentaborate species over other borates. guidechem.combch.ro |
| Cooling Rate | Slow and controlled | Promotes the growth of larger, well-defined crystals. researchgate.net |
Investigation of Precursor Reactivity and Transformation during Synthesis
The formation of the pentaborate anion in an aqueous solution from boric acid and ammonia is a complex process involving a series of equilibria. rsc.org Initially, boric acid reacts with ammonia to form ammonium borate. rsc.org This is followed by a series of condensation reactions between tetrahedral tetrahydroxyborate anions and neutral boric acid molecules. rsc.org This sequence ultimately yields the stable pentaborate anion, [B₅O₆(OH)₄]⁻, which consists of a central tetrahedral boron atom linked to four other boron atoms through oxygen bridges. rsc.org
Alternative aqueous routes, such as the reaction between borax and ammonium chloride, also proceed through a series of transformations. google.comacs.org In this process, the reaction mixture is distilled to remove the ammonia produced, which shifts the equilibrium towards the formation of ammonium pentaborate, leading to its precipitation. google.com The calcination kinetics, studying the thermal decomposition of ammonium pentaborate to form boric oxide, has been investigated using methods like thermogravimetry (TG) to understand the transformation pathways at high temperatures. researchgate.netacs.org
Solvothermal and Hydrothermal Synthesis Strategies
Solvothermal and hydrothermal methods are advanced synthesis techniques that involve carrying out reactions in a closed system, typically a stainless-steel autoclave, at elevated temperatures and pressures. wikipedia.orgchemrxiv.org These methods offer excellent control over the crystallization process, leading to products with specific morphologies and properties. chemrxiv.org Hydrothermal synthesis uses water as the solvent, while solvothermal synthesis employs non-aqueous solvents. wikipedia.org
Control over Crystallization and Morphology
Hydrothermal and solvothermal techniques provide a powerful means to control the size, shape, and crystallinity of ammonium pentaborate particles. researchgate.net By adjusting parameters such as reaction time, temperature, solvent type, and the presence of surfactants or templates, researchers can tailor the final product's morphology. For example, microwave-assisted hydrothermal treatment has been used with ammonium pentaborate as a boron and nitrogen source to create porous carbon materials, demonstrating the compound's utility in templated synthesis. guidechem.comresearchgate.net The ability to control these parameters allows for the production of materials with enhanced properties for specific applications. chemrxiv.org
Non-Aqueous and Mixed-Solvent Approaches
While aqueous routes are common, non-aqueous and mixed-solvent systems are being explored to synthesize borate materials with unique characteristics. u-tokyo.ac.jpagh.edu.pl Solvothermal synthesis in non-aqueous media, such as alcohols or dimethylformamide, can influence the reaction pathway and the resulting crystal structure. wikipedia.org For instance, the use of ethylene (B1197577) glycol as a solvent for ammonium pentaborate has been reported in the context of preparing organic electrolytes. u-tokyo.ac.jp Research into the aerosol-assisted vapor-phase synthesis of boron nitride has involved examining the chemistry between trimethyl borate and ammonia, highlighting the potential of non-aqueous systems for creating advanced boron-containing materials. agh.edu.pl These approaches can prevent the incorporation of water into the crystal lattice and may lead to the formation of novel polymorphs or anhydrous forms of ammonium pentaborate.
Solid-State Synthesis and Mechanochemical Methods
Solid-state synthesis offers a solvent-free alternative to conventional solution-based methods. These techniques typically involve the direct reaction of solid precursors at elevated temperatures or through mechanical force.
Mechanochemical synthesis, a subset of solid-state methods, utilizes mechanical energy, often from ball milling, to induce chemical reactions. mdpi.com This approach can accelerate reaction rates and enable the formation of products that are difficult to obtain through traditional means. mdpi.comrsc.org The dry grinding of boric acid with an ammonium source, such as ammonium carbonate, is a potential mechanochemical route to azanium;pentaborate.
Research has shown that ammonium octaborate can spontaneously form at room temperature from solid-state mixtures of ammonium tetraborate (B1243019) and ammonium pentaborate. nih.gov This demonstrates that complex borate anions can be formed expeditiously under ambient solid-state conditions, suggesting the feasibility of similar routes for synthesizing ammonium pentaborate itself from simpler precursors like boric acid and an ammonium salt. nih.govresearchgate.net These solvent-free methods are considered green chemistry approaches as they reduce or eliminate the need for solvents, minimizing waste. researchgate.net
Table 2: Comparison of Synthetic Methodologies
| Methodology | Precursors | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Aqueous-Phase | Boric acid, Ammonia; or Borax, Ammonium chloride borax.comgoogle.com | Simple, cost-effective, well-established. borax.com | Limited control over morphology, potential for impurities. researchgate.net |
| Hydro/Solvothermal | Boric acid, Ammonia (in various solvents) guidechem.comresearchgate.net | Excellent control over crystal size and shape, can produce novel structures. chemrxiv.org | Requires specialized equipment (autoclaves), higher energy input. wikipedia.org |
| Solid-State/Mechanochemical | Boric acid, Ammonium carbonate | Solvent-free (green), can produce unique phases, rapid reaction rates. mdpi.comresearchgate.net | Can be energy-intensive (milling), potential for amorphous products. |
Derivatization and Functionalization Strategies
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues is typically achieved by reacting boric acid with various functionalized organic amines or their corresponding salts in aqueous or non-aqueous solutions. mdpi.comnih.govcore.ac.uk This approach allows for the incorporation of a wide array of organic cations, which act as templates for the crystallization of the pentaborate anion, [B₅O₆(OH)₄]⁻. soton.ac.uk The choice of the organic cation precursor is crucial as its size, shape, and functionality significantly influence the final structure and properties of the resulting salt. mdpi.com
A common synthetic strategy involves the reaction of an appropriate diamine with an excess of boric acid in an aqueous solution at room temperature. mdpi.com This method has been successfully used to prepare a series of pentaborate salts with C₂- or C₃-linked bis(alkylammonium) dications. core.ac.uk Similarly, zwitterionic amino acids (such as valine, leucine, isoleucine, and threonine) have been employed as non-metal cations (NMCs) to produce novel pentaborate structures. mdpi.comnih.gov In these syntheses, the amino acid acts as the counter-ion to the anionic pentaborate framework. nih.gov
Further diversification has been achieved by using N-substituted diimidazolium or dipyrrolidinium cations linked by hydrocarbon chains. mdpi.com For instance, several tetrahydroxidohexaoxidopentaborate(1-) salts with N-substituted diimidazolium or dipyrrolidinium cations connected by a C₆ chain have been synthesized and characterized. mdpi.com The formation of these dication bis(pentaborate) salts is a favored outcome, driven by the stability of the pentaborate anion and the templating effect of the organic cation. soton.ac.uk
The resulting substituted analogues are typically characterized using a suite of analytical techniques, including FT-IR, Mass Spectrometry, and ¹¹B-NMR to confirm the presence of the pentaborate ring and the organic cation. nih.gov Thermal analysis (TGA/DTA) is also commonly used to assess the thermal stability of the synthesized compounds. nih.gov
| Compound Name | Chemical Formula | Cation Source | Key Findings / Characterization | Reference |
|---|---|---|---|---|
| [Me₂NH(CH₂)₂NHMe₂][B₅O₆(OH)₄]₂ | C₆H₂₆B₁₀N₂O₂₀ | N,N,N',N'-Tetramethylethylenediamine | Prepared in 99% yield. TGA shows condensation of pentaborate units between 150–300 °C. | mdpi.com |
| [Et₂NH₂][B₅O₆(OH)₄] | C₄H₁₆B₅NO₁₀ | Diethylamine | Single-crystal XRD structure obtained. TGA shows pentaborate condensation at 100–230 °C. | mdpi.com |
| Valine Pentaborate | Not specified | L-Valine | Characterized by FT-IR, Mass, ¹¹B-NMR, and TGA. Found to be the most thermally stable among the tested amino acid pentaborates. | nih.gov |
| Leucine Pentaborate | Not specified | L-Leucine | Molecular ion peaks identified via mass spectrometry. Shows characteristic peaks for pentaborate rings and the amino acid in FT-IR. | nih.gov |
| [Me(NC₃H₃N)(CH₂)₆(NC₃H₃N)Me][B₅O₆(OH)₄]₂ | C₂₂H₄₀B₁₀N₄O₂₀ | 1,6-Bis(N-methylimidazolium)hexane | Synthesized and characterized by NMR, IR, and single-crystal XRD. Exhibits extensive anion-anion H-bonding interactions. | mdpi.com |
Formation of Hybrid Borate Architectures
Beyond simple salt analogues, functionalization strategies can lead to more complex hybrid borate architectures where the cation and anion are linked through covalent or dative bonds, or where the borate framework itself is altered. These materials represent a step towards creating integrated, multifunctional borate-based systems.
One notable strategy involves the reaction of α,ω-diaminoalkanes with boric acid under mild, solvent-free conditions. researchgate.net This method can result in the self-assembly of novel pentaborate derivatives containing N→B dative bonds. For example, reactions using 1,5-diaminopentane and 1,6-diaminohexane yield zwitterionic adducts, B₅O₆(OH)₄-NH₂(CH₂)nNH₃ (where n=5, 6). researchgate.net In these structures, one amine group is protonated to form an ammonium cation, while the other forms a dative bond with a boron atom of the pentaborate anion. researchgate.net
Using a longer chain diamine, such as 1,8-diaminooctane, under similar conditions leads to an even more complex architecture: a large borate dianion. researchgate.net This structure, [H₃N(CH₂)₈NH₃][B₅O₆(OH)₄-NH₂(CH₂)₈NH₂-B₅O₆(OH)₄], features two anionic pentaborate units tethered together by a single diaminooctane molecule that has formed N→B dative bonds at both ends. researchgate.net These examples showcase how the choice of the organic linker can direct the self-assembly process from simple zwitterions to larger, bridged hybrid anions. researchgate.net
Another approach to creating hybrid architectures is the functionalization of the borate network itself through the incorporation of other elements. Research has demonstrated the synthesis of novel actinide fluoroborates, where fluoride (B91410) is incorporated into the structure. researchgate.net This method involves replacing a bridging oxygen atom in a polymeric pentaborate anion (like those in MB₅O₈) with a BF₂O₂ tetrahedron, resulting in a three-dimensional fluorooxoborate anionic network. researchgate.net While demonstrated with actinide metals, this principle of incorporating heteroatoms into the borate framework represents a key strategy for forming new hybrid borate materials with potentially unique optical or conductive properties. researchgate.net
| Compound / Architecture Type | General Formula / Description | Synthetic Precursors | Key Structural Feature | Reference |
|---|---|---|---|---|
| Zwitterionic Diaminoalkane-Pentaborate Adduct | B₅O₆(OH)₄-NH₂(CH₂)nNH₃ (n=5, 6) | 1,n-diaminoalkanes (n=5,6), Boric Acid | N→B dative bond between the amine and a boron atom; one protonated amine group. | researchgate.net |
| Tethered Pentaborate Dianion | [B₅O₆(OH)₄-NH₂(CH₂)₈NH₂-B₅O₆(OH)₄]²⁻ | 1,8-diaminooctane, Boric Acid | Two pentaborate anions linked by a diaminooctane molecule via two N→B dative bonds. | researchgate.net |
| Fluorooxoborate Network | Anionic network based on replacing a bridging oxygen in a polyborate with a BF₂O₂ tetrahedron. | Not specified for Azanium | Incorporation of fluoride into the borate polymer backbone, creating a hybrid anion. | researchgate.net |
Advanced Structural Elucidation and Crystallographic Investigations of Azanium;pentaborate
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) has been an indispensable tool for the detailed structural characterization of azanium;pentaborate, revealing precise atomic positions, bond lengths, and angles. These studies have confirmed that the fundamental structure consists of azanium ([NH₄]⁺) cations and complex pentaborate anions, often with co-crystallized water molecules. researchgate.net For instance, a study of [Me₃NCH₂CH₂NMe₃][B₅O₆(OH)₄]₂, a related compound with a substituted azanium cation, showed the presence of two independent pentaborate(1-) anions within the asymmetric unit. soton.ac.uk Another investigation into an azanium pentaborate co-crystal with poly(ethylene-glycol) determined a monoclinic crystal system with the space group P2/c. researchgate.net The asymmetric unit in this structure also contains two distinct pentaborate anions. rsc.org
Crystallographic data for a representative azanium pentaborate compound, NH₄[B₅O₆(OH)₄]·2H₂O, has been redetermined to be orthorhombic. researchgate.net In contrast, a novel polymer-inclusion compound of azanium pentaborate crystallizes in the monoclinic P2/c space group. researchgate.net
Table 1: Representative Single-Crystal Crystallographic Data for Azanium Pentaborate Compounds
| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| NH₄[B₅O₆(OH)₄]·x(C₂H₄O) | Monoclinic | P2/c | 9.2922(2) | 17.3394(5) | 16.3648(5) | 91.956(2) | researchgate.netrsc.org |
| [Me₃NCH₂CH₂NMe₃][B₅O₆(OH)₄]₂ | - | - | - | - | - | - | soton.ac.uk |
Note: Full crystallographic data for the second compound was noted as available in supplementary information in the source document.
Hydrogen Bonding Networks and Intermolecular Interactions
The crystal structure of this compound is extensively influenced by a complex network of hydrogen bonds. These interactions occur between the azanium (ammonium) cations, the pentaborate anions, and any water molecules present in the crystal lattice. rsc.orgacs.org The azanium cations act as hydrogen bond donors, interacting with the oxygen atoms of the pentaborate anions and water molecules. rsc.orgrsc.org
In turn, the pentaborate anions serve as both hydrogen bond donors (from their -OH groups) and acceptors (at their oxygen atoms). mdpi.com These interactions lead to the formation of robust supramolecular architectures, such as infinite layers or three-dimensional frameworks. rsc.orgresearchgate.net In one reported structure, pentaborate anions link together via hydrogen bonds to form infinite layers. researchgate.net In a polymer-inclusion compound, the azanium cations and pentaborate anions form a hydrogen-bonded framework that creates open channels running through the structure. researchgate.netrsc.org Specific hydrogen-bonding motifs, such as the R²₂(8) ring, are observed to cross-link pentaborate units. soton.ac.ukmdpi.com Detailed analysis of these hydrogen bonds is crucial for understanding the formation pathways of borate (B1201080) minerals. acs.orgnih.gov
Polymorphism and Structural Variations
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in borate minerals. geoscienceworld.org For azanium pentaborate, structural variations arise primarily from differences in hydration state and the conditions of synthesis. The hydrated form, larderellite (NH₄[B₅O₇(OH)₂]·H₂O), can be thermally dehydrated to produce anhydrous azanium pentaborate, NH₄B₅O₈. researchgate.net This anhydrous phase has a distinct crystal structure from its hydrated precursor, representing a significant structural variation. researchgate.net The anhydrous form features a double interpenetrating framework built from pentaborate groups where all oxygen atoms are bridging. researchgate.net
Furthermore, different hydrated forms exist, such as NH₄[B₅O₆(OH)₄]·2H₂O. researchgate.net The arrangement of the pentaborate anions and the hydrogen-bonding network can also vary, leading to different supramolecular structures, as seen in the formation of templated polymer-inclusion compounds which exhibit a unique crystal architecture compared to the standard hydrated salts. rsc.org
Powder X-ray Diffraction Analysis of this compound Phases
Powder X-ray diffraction (PXRD) is a standard technique used to identify crystalline phases and determine the unit cell parameters of azanium pentaborate compounds. asianpubs.orgnih.gov For many synthesized batches of azanium pentaborate, PXRD analysis has confirmed that the crystals belong to the orthorhombic system with the space group Aba2. asianpubs.org The results from these studies are generally in good agreement with established data. asianpubs.org
The technique is also crucial for studying structural transformations. The crystal structure of anhydrous azanium pentaborate (NH₄B₅O₈), synthesized via thermal dehydration, was determined from PXRD data. researchgate.net This analysis revealed a different crystal system and unit cell compared to the hydrated forms. researchgate.net Studies on azanium pentaborate doped with other ions, such as La³⁺, have also used PXRD to confirm that the fundamental orthorhombic structure is retained after doping, though minor changes in lattice parameters may occur. asianpubs.org
Table 2: Powder XRD Data for Different Azanium Pentaborate Phases
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
| Pure Ammonium (B1175870) Pentaborate (APB) | Orthorhombic | Aba2 | 11.36 | 11.02 | 9.04 | asianpubs.org |
| La³⁺ doped APB | Orthorhombic | Aba2 | 11.37 | 11.03 | 9.05 | asianpubs.org |
| Anhydrous NH₄B₅O₈ | Orthorhombic | Not specified | 7.58667(5) | 12.00354(8) | 14.71199(8) | researchgate.net |
Charge Density Distribution Analysis and Topological Features
High-resolution X-ray diffraction data allows for the analysis of the charge density distribution within the crystal, providing deep insights into the nature of chemical bonding. acs.org A detailed study on an azanium borate, [C₁₀H₂₆N₄][B₅O₆(OH)₄]₂, combined experimental diffraction data with theoretical calculations to map the electron density. acs.orgnih.gov
The topological analysis of the electron density, using the Quantum Theory of Atoms in Molecules (QTAIM), was performed on the B–O bonds within the pentaborate anion. acs.org The results indicate that these bonds exhibit a mixed character, being partly covalent and partly ionic. acs.orgnih.gov The analysis of net atomic charges and the mapping of electrostatic potential isosurfaces provide further information on the reactivity and physical properties of the compound. acs.orgnih.gov This type of charge density analysis helps in understanding the intricate topological features of borate minerals and the interactions that govern their complex structures. acs.orgacs.org
Sophisticated Spectroscopic and Analytical Characterization of Azanium;pentaborate
Vibrational Spectroscopic Analysis: FTIR and Raman Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of azanium;pentaborate. researchgate.net These methods measure the vibrational energies of molecular bonds, which are unique to the specific types of atoms and bonds present.
The FTIR and Raman spectra of this compound display a series of characteristic absorption bands corresponding to the vibrations of the ammonium (B1175870) cation (NH₄⁺), the pentaborate anion [B₅O₆(OH)₄]⁻, and associated water molecules. researchgate.netrsc.org The pentaborate anion itself is composed of two fused boroxole rings with both three-coordinate (trigonal) and four-coordinate (tetrahedral) boron atoms, leading to a complex vibrational spectrum. soton.ac.ukresearchgate.net
Key vibrational regions and their assignments have been identified through extensive research:
O-H and N-H Stretching Region (2850-3750 cm⁻¹): A broad and complex envelope in this region arises from the overlapping stretching vibrations of the O-H groups in the borate (B1201080) anion's hydroxyls and in the water of hydration, as well as the N-H stretching modes of the ammonium cation. researchgate.netasianpubs.org Specific bands within this region can be attributed to the symmetric and asymmetric stretching of these groups. qut.edu.au For instance, a very strong band around 3446 cm⁻¹ is often assigned to O-H asymmetric stretching. researchgate.net
Bending Modes (1600-1650 cm⁻¹): The asymmetric bending vibration of the NH₄⁺ cation typically appears as a distinct band around 1629-1630 cm⁻¹. researchgate.netgoogle.com The O-H bending mode of water is also found in this area. asianpubs.org
B-O Stretching Region (700-1500 cm⁻¹): This region is characteristic of the borate framework and is crucial for structural identification. researchgate.net It contains multiple strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of B-O bonds in both BO₃ (trigonal) and BO₄ (tetrahedral) units. researchgate.netsid.ir Asymmetric stretching of trigonal boron is typically observed between 1300 and 1500 cm⁻¹, while asymmetric stretching of tetrahedral boron occurs between 850 and 1100 cm⁻¹. researchgate.net
Low-Frequency Region (<800 cm⁻¹): Bending vibrations of the O-B-O linkages within the pentaborate structure and other framework modes are found in this region. asianpubs.orgqut.edu.au A strong band around 925 cm⁻¹ can be diagnostic for a B(trigonal)-O symmetric stretch. soton.ac.uk
A summary of representative vibrational bands for ammonium pentaborate from FTIR studies is presented below.
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3446 | O-H Asymmetric Stretching | researchgate.net |
| 2850-3750 | Broad envelope of O-H and N-H stretching modes | asianpubs.org |
| ~1630 | NH₄⁺ Asymmetric Bending | researchgate.netgoogle.com |
| 749-1453 | B-O Vibrations of Borate Crystal | researchgate.net |
| 1350-1240 | B-O Stretching Vibrations (Broad Peak) | asianpubs.org |
| ~925 | B(trigonal)-O Symmetric Stretch | soton.ac.uk |
| <781 | B-O Bending Modes | asianpubs.org |
In situ vibrational spectroscopy is a powerful technique for monitoring the chemical and structural transformations of materials in real-time under controlled conditions, such as varying temperature or pressure. copernicus.org By continuously collecting FTIR or Raman spectra, researchers can observe the appearance or disappearance of specific vibrational bands, providing direct evidence for processes like thermal decomposition, phase transitions, or chemical reactions.
For instance, in situ FTIR spectroscopy can be used to study the thermal decomposition of this compound. By placing a sample in a heated cell and recording spectra as the temperature is increased, one can monitor the disappearance of bands associated with the ammonium ion and water molecules, and the evolution of new bands corresponding to the formation of boric oxide or other boron-containing phases. copernicus.org This methodology allows for the determination of decomposition temperatures and the identification of intermediate species that may not be stable at room temperature. copernicus.org
While direct in situ studies on this compound transformations are not extensively published, the technique has been applied to understand its role in other processes. For example, FTIR has been used to analyze the curing of phenol (B47542) formaldehyde (B43269) resins modified with ammonium pentaborate, revealing changes in the polymer network induced by the borate. sid.irresearchgate.net Such studies demonstrate the utility of vibrational spectroscopy in elucidating the chemical interactions and transformations involving this compound.
Assignment of Fundamental Vibrational Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally informative technique for probing the local atomic environment of specific nuclei, such as ¹H and ¹¹B, within the structure of this compound. iastate.edu It provides detailed insights into coordination numbers, bonding, and dynamics in both the solid and solution states.
Solid-state NMR, particularly with Magic Angle Spinning (MAS), is essential for characterizing the structure of crystalline and amorphous materials. For this compound, ¹¹B MAS NMR is the most direct method for distinguishing the different boron environments within the pentaborate anion. researchgate.net
The pentaborate anion contains both three-coordinate trigonal planar (BO₃) and four-coordinate tetrahedral (BO₄) boron atoms. These two types of sites are readily distinguished in a ¹¹B MAS NMR spectrum due to significant differences in their NMR parameters: researchgate.net
Chemical Shift (δ): Tetrahedral [BO₄] sites typically resonate in a narrow range from approximately -4 to +2 ppm. researchgate.net In contrast, trigonal [BO₃] sites are found further downfield, in the range of +12 to +20 ppm. researchgate.netresearchgate.net
Nuclear Quadrupole Interaction (QI): The ¹¹B nucleus has a nuclear spin of I = 3/2, making it a quadrupolar nucleus. Its interaction with the local electric field gradient (EFG) causes significant broadening of the NMR signal. The magnitude of this interaction, described by the quadrupolar coupling constant (Cq), is highly sensitive to the symmetry of the boron site. The nearly spherical symmetry of the [BO₄] units results in a small Cq (typically < 1 MHz), leading to relatively sharp NMR signals. researchgate.net The less symmetric, planar [BO₃] units have a much larger Cq (2.4–3.0 MHz), resulting in significantly broader signals. researchgate.net
By analyzing the positions, intensities, and shapes of the signals in the ¹¹B MAS NMR spectrum, one can confirm the presence and quantify the ratio of these distinct boron units, which is fundamental to verifying the pentaborate structure. nih.gov Furthermore, ¹H MAS NMR can provide information on the proton environments in the ammonium ion and hydroxyl groups.
| Boron Site | Typical ¹¹B Chemical Shift (δ) Range (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Resulting Signal Shape | Reference |
|---|---|---|---|---|
| Tetrahedral [BO₄] | -4 to +2 | < 1.0 | Narrow | researchgate.netresearchgate.net |
| Trigonal [BO₃] | +12 to +20 | 2.4 - 3.0 | Broad | researchgate.netresearchgate.net |
When dissolved in an aqueous solution, borates participate in complex, pH-dependent equilibria, forming various polyborate species. Solution-state ¹¹B NMR is an ideal technique for studying this dynamic behavior. acs.org
In a solution of this compound, the pentaborate anion can undergo rapid exchange with other polyborate species, such as triborate and tetraborate (B1243019), as well as with boric acid [B(OH)₃] and the simple borate anion [B(OH)₄]⁻. soton.ac.uk This chemical exchange often results in the observation of time-averaged signals in the ¹¹B NMR spectrum. The chemical shifts and broadness of these signals are dependent on the concentration, pH, and temperature of the solution, reflecting the distribution of the different boron species present at equilibrium. researchgate.net For example, studies have identified broad signals around 8.3 ppm and 11.9 ppm in solutions containing hydrolyzed borates, corresponding to an equilibrium mixture of B(OH)₃/B(OH)₄⁻ and various polyborates. researchgate.net By carefully analyzing the ¹¹B NMR spectra under different conditions, it is possible to map the speciation and understand the intricate equilibria of borates in solution.
While standard 1D NMR provides invaluable data, advanced multi-dimensional and double-resonance NMR techniques can offer even deeper structural insights. The specific technique of ¹¹B{³¹P} double resonance (e.g., REDOR) is designed to probe for spatial proximity and connectivity between boron and phosphorus atoms. nih.govnih.gov It is a powerful tool for characterizing borophosphate materials, where it can quantify the number of B-O-P linkages. researchgate.net However, for pure this compound, which contains no phosphorus, this particular technique is not applicable.
Other advanced NMR methods are highly relevant for this compound. These include:
Multiple Quantum Magic Angle Spinning (MQMAS): This is a high-resolution solid-state NMR technique that can be applied to quadrupolar nuclei like ¹¹B. MQMAS experiments can resolve crystallographically distinct boron sites that may overlap in a standard MAS spectrum, providing a more detailed picture of the structure. nih.gov
Heteronuclear Correlation (HETCOR) Spectroscopy: Two-dimensional techniques like ¹H-¹¹B HETCOR can be used to establish correlations between specific proton and boron nuclei that are close in space. researchgate.net This can definitively link proton signals from hydroxyl groups to the boron atoms they are attached to, aiding in the complete assignment of the NMR spectra and confirming structural details. acs.org
These advanced experiments, by revealing through-space connectivities and resolving overlapping signals, provide a more complete and unambiguous characterization of the complex structure of this compound.
Solution-State NMR for Speciation Studies
Electron Paramagnetic Resonance (EPR) and HYSCORE Spectroscopy for Defect Analysis
Electron Paramagnetic Resonance (EPR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy are powerful techniques for investigating paramagnetic species, which are atoms or molecules with unpaired electrons. gallia-project.fr These methods are particularly valuable for identifying and characterizing point defects within a crystal lattice, such as vacancies, interstitial ions, and trapped electrons or holes. gallia-project.frsato-gallery.com While specific EPR and HYSCORE studies focused exclusively on defect analysis in pure this compound are not extensively documented in the reviewed literature, the application of these techniques to related borate crystals provides significant insight into their potential for characterizing this compound.
In studies of other borate crystals, such as β-barium borate (β-BaB2O4), EPR has been successfully employed to investigate point defects created by x-ray irradiation. capes.gov.brresearchgate.net These investigations identified trapped-electron centers, where an electron is localized at an oxygen vacancy, and trapped-hole centers, where a hole is localized on a nonbridging oxygen ion. capes.gov.brresearchgate.net For example, in β-BaB2O4, a trapped-electron center was characterized by a 16-line hyperfine pattern resulting from the interaction with two boron nuclei, while a trapped-hole center showed a four-line pattern from a single boron nucleus. capes.gov.brresearchgate.net
Similarly, EPR studies on copper-doped lithium tetraborate (Li2B4O7) have identified various paramagnetic copper defects, including substitutional Cu²⁺ ions and interstitial Cu⁺ ions. unl.edu The analysis of the g-tensor and hyperfine coupling constants in the EPR spectra allows for the determination of the local symmetry and electronic structure of these defect sites. gallia-project.fr Furthermore, techniques like HYSCORE spectroscopy can provide more detailed information about the weak hyperfine interactions between the unpaired electron and surrounding magnetic nuclei, which can help to build a more complete picture of the defect's immediate environment. researchgate.net
Given these examples, it is evident that EPR and HYSCORE spectroscopy would be invaluable for assessing the quality of this compound crystals. These techniques could be used to identify and quantify paramagnetic defects, which can influence the material's optical and electronic properties. Such analyses would be critical for applications where high purity and crystalline perfection are required.
Thermal Analytical Methodologies (e.g., TG-DTA) for Transformation Pathways
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition pathways of this compound. These methods monitor the change in mass and temperature differentials as a material is heated, providing a detailed profile of its thermal transformations.
The thermal decomposition of ammonium pentaborate, typically in its hydrated form (this compound tetrahydrate or octahydrate), is a multi-stage process. researchgate.netresearchgate.netnih.gov The primary transformation pathway involves two key steps: dehydration and deammoniation, ultimately resulting in the formation of boric oxide (B₂O₃). researchgate.netacs.org
Dehydration: The initial stage of decomposition involves the loss of water molecules of crystallization. This process is typically observed as a significant weight loss in the TGA curve and is accompanied by an endothermic peak in the DTA curve. researchgate.netresearchgate.net The temperature range for dehydration can vary depending on the specific hydrate (B1144303) and experimental conditions, with some studies reporting this process occurring between 75°C and 250°C. researchgate.net For the octahydrate form, a significant loss of water and some ammonia (B1221849) has been noted in this range. researchgate.net Another study on pure ammonium pentaborate (APB) indicates thermal stability up to 103.60°C. researchgate.net
Deammoniation: Following dehydration, the compound undergoes deammoniation, which is the release of ammonia. researchgate.netresearchgate.net This step also results in weight loss and is often observed as a separate or overlapping event in the thermal analysis profiles. This process can continue up to temperatures of around 400°C. researchgate.net
The final residue of the thermal decomposition is typically boric oxide, a glassy material with numerous industrial applications. researchgate.netacs.org The precise temperatures and characteristics of these decomposition stages can be influenced by factors such as the heating rate and the surrounding atmosphere.
Below is a table summarizing findings from various thermal analyses of ammonium pentaborate:
| Sample Form | Analytical Method | Decomposition Stage | Temperature Range (°C) | Key Findings | Reference |
| Ammonium Pentaborate Crystal | TG-MS | Dehydration & Deammoniation | 75 - 250 | Significant loss of H₂O and NH₃. | researchgate.net |
| Ammonium Pentaborate Crystal | TG-MS | Continued Decomposition | 250 - 400 | Further decomposition. | researchgate.net |
| Pure Ammonium Pentaborate (APB) | TG/DTA | Onset of Decomposition | Stable up to 103.60 | Indicates initial thermal stability. | researchgate.net |
| Lanthanum-doped APB | TG/DTA | Onset of Decomposition | Stable up to 117 | Doping enhances thermal stability. | researchgate.net |
| Ammonium Pentaborate | TGA | Decomposition | Decomposes up to 470 | Results in B₂O₃ formation. | nih.gov |
Mass Spectrometric Techniques for Cluster Composition
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it highly effective for identifying the elemental and molecular composition of a sample. In the context of this compound, mass spectrometry can be employed to analyze the gaseous products of thermal decomposition and to characterize the composition of borate clusters.
When coupled with thermal analysis techniques like TGA (TGA-MS), mass spectrometry can identify the specific molecules released during heating. For this compound, TGA-MS analysis has confirmed that the gases evolved during thermal decomposition are primarily water (H₂O) and ammonia (NH₃). researchgate.net This provides direct evidence for the dehydration and deammoniation steps in the transformation pathway.
Furthermore, mass spectrometry can be used to analyze the structure of the borate clusters themselves. While direct mass spectrometric studies on the cluster composition of this compound are limited in the available literature, research on related pentaborate compounds offers valuable insights. For instance, the analysis of amino acid pentaborate salts using Gas Chromatography-Mass Spectrometry (GC-MS) has identified various boron-containing fragments, such as boron hydroxide (B78521) (B(OH)₂) and decaborate species. This indicates that mass spectrometry can be used to probe the fundamental building blocks of pentaborate structures.
Chemical ionization mass spectrometry using ammonium adducts (NH₄⁺ CIMS) is another relevant technique. copernicus.org This soft ionization method is adept at analyzing a wide range of compounds by forming analyte-NH₄⁺ adducts, which can then be detected by the mass spectrometer. copernicus.org This approach could potentially be adapted to study the composition of clusters formed from this compound, providing information on the various polyborate species that may exist in solution or in the gas phase.
The application of these mass spectrometric techniques is crucial for a complete understanding of the chemistry of this compound, from its decomposition products to the intricate nature of its cluster formations.
Theoretical and Computational Chemistry Approaches to Azanium;pentaborate Systems
Quantum Chemical Calculations (DFT, Ab Initio)rsc.orgwikipedia.org
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of azanium;pentaborate. rsc.orgwikipedia.org These first-principles approaches solve the electronic Schrödinger equation to predict various molecular attributes without the need for empirical parameters. wikipedia.org
Electronic Structure and Bonding Analysisacs.org
Theoretical studies focusing on the electronic structure and bonding of pentaborate systems have provided detailed insights into their stability and reactivity. For instance, charge density analysis based on the Atoms in Molecules (AIM) theory has been applied to ammonium (B1175870) borates to characterize the nature of the chemical bonds. acs.orgnih.gov These studies reveal that the B–O bonds within the pentaborate anion exhibit a mixed covalent and ionic character. acs.orgnih.gov
A notable study on an ammonium borate (B1201080), [C₁₀H₂₆N₄][B₅O₆(OH)₄]₂, utilized both experimental single-crystal X-ray diffraction data and theoretical calculations at the B3LYP/6-31G** level of theory. acs.orgnih.gov The topological analysis of the electron density provided a quantitative description of the bonding, which is crucial for understanding the physical and chemical properties of these materials. acs.org The analysis of hydrogen bonds in the crystal structure also offers insights into potential reaction pathways. acs.orgnih.gov
Table 1: Theoretical and Experimental Analysis of an Ammonium Borate
| Analysis Type | Methodology | Key Findings | Reference |
|---|---|---|---|
| Charge Density Analysis | Atoms in Molecules (AIM) Theory | B-O bonds show mixed covalent/ionic character. | acs.orgnih.gov |
| Computational Level | B3LYP/6-31G** | Theoretical results compare well with experimental values. | acs.orgnih.gov |
| Structural Analysis | Single-crystal X-ray diffraction | Provides detailed geometry for theoretical calculations. | acs.orgnih.gov |
Prediction of Spectroscopic Signatures
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound systems, theoretical calculations can predict vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
For example, the vibrational spectrum of ammonium pentaborate has been studied, with specific bands assigned to different molecular motions. The asymmetric bending of the NH₄⁺ group is observed around 1629 cm⁻¹, while B-O vibrations appear in the range of 749 cm⁻¹ to 1453 cm⁻¹. researchgate.net Theoretical calculations can help to precisely assign these experimental peaks to specific vibrational modes, providing a more complete understanding of the molecule's dynamics.
Similarly, ¹¹B NMR spectra of pentaborate salts in solution typically show multiple signals due to the decomposition of the pentaborate anion and the establishment of an equilibrium with other borate species. researchgate.netnih.gov Quantum chemical calculations can model the chemical shifts of these different boron environments, aiding in the interpretation of the experimental spectra. researchgate.net
Energetics of Reaction Pathways
Understanding the energetics of reaction pathways is crucial for predicting the stability and transformation of chemical compounds. Quantum chemical calculations can be used to map out the potential energy surface for various reactions involving this compound, including its thermal decomposition. rsc.orgresearchgate.net
Thermogravimetric analysis (TGA) of ammonium pentaborate reveals a multi-stage decomposition process. vulcanchem.com Initially, dehydration occurs, followed by the release of ammonia (B1221849) and the eventual formation of boric oxide. vulcanchem.comborax.com Quantum chemical calculations can model the energy barriers and reaction energies for each of these steps, providing a detailed mechanistic understanding of the decomposition process. rsc.org For example, DFT calculations can be used to investigate the bond dissociation energies and the transition states involved in the breaking of B-O, B-N, and N-H bonds.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov
Dynamics of this compound in Solution
In aqueous solutions, the pentaborate anion is known to be in equilibrium with other borate species. nih.gov Molecular dynamics simulations can be employed to study the dynamics of this equilibrium, including the rates of interconversion between different borate anions. By simulating the interactions between the azanium and pentaborate ions with water molecules, MD can provide information on solvation structures, diffusion coefficients, and the influence of the ions on the structure of water.
Although specific MD studies on this compound in solution are not widely reported in the provided context, the methodology is well-suited to investigate the behavior of these ions in an aqueous environment. Such simulations would involve defining a force field that accurately describes the interactions between all atoms in the system.
Solid-State Lattice Dynamics
The study of lattice dynamics focuses on the collective vibrations of atoms in a crystal lattice, which are quantized as phonons. spcmc.ac.in These vibrations are responsible for many of the thermal properties of solids, such as heat capacity and thermal conductivity. spcmc.ac.in
For this compound, understanding its solid-state lattice dynamics is important for applications where thermal stability is critical. datahorizzonresearch.com The crystal structure of ammonium pentaborate consists of a framework of hydrogen-bonded pentaborate anions and ammonium cations. rsc.org The vibrational modes of this lattice can be studied using techniques like inelastic neutron scattering, and the results can be interpreted with the aid of lattice dynamics calculations.
These calculations typically involve solving the equations of motion for the atoms in the crystal, using interatomic potentials derived from either empirical models or first-principles calculations. spcmc.ac.in The resulting phonon dispersion curves and density of states provide a complete picture of the vibrational properties of the crystal. For instance, the distinction between acoustic and optical phonons can be made, which relate to the in-phase and out-of-phase motions of the constituent ions. spcmc.ac.in
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ammonium pentaborate |
| Ammonia |
| Boric acid |
| Boric oxide |
| [C₁₀H₂₆N₄][B₅O₆(OH)₄]₂ |
Computational Modeling of Cluster Formation and Interconversions
The formation of this compound in solution is a complex process involving the aggregation and interconversion of various borate species. Computational modeling provides a powerful lens through which to understand the mechanistic pathways and thermodynamic landscapes of these processes. While direct and exhaustive computational studies specifically on the clustering of azanium cations with pentaborate anions are still an emerging area, a wealth of information can be gleaned from theoretical investigations into the behavior of polyborate anions in aqueous environments and the solid-state interactions within ammonium borate crystals.
Ab initio and density functional theory (DFT) calculations have been instrumental in elucidating the structures and relative energies of various polyborate anions that can exist in equilibrium. researchgate.netdntb.gov.uadntb.gov.ua These studies often explore the gas-phase energetics of different borate clusters to understand their intrinsic stabilities before considering solvent effects. For instance, computational studies on gas-phase polyborate anions have provided insights into the relative stabilities of different isomers and their potential as building blocks for larger clusters. acs.org
The interconversion between different borate species, such as the transformation of boric acid and the borate anion into various polyborates, is highly dependent on factors like pH and concentration. researchgate.netdntb.gov.ua Computational models have been used to investigate the energy barriers associated with these transformations. For example, DFT calculations have been employed to study the hydrolysis mechanism of the double six-membered ring pentaborate anion, revealing intermediate structures and transition states. researchgate.netdntb.gov.ua These findings are crucial for understanding how the stable [B₅O₆(OH)₄]⁻ anion, present in this compound, is formed from simpler precursors in solution.
Molecular dynamics (MD) simulations, although not extensively reported for this compound specifically, have been widely used to study the structure and dynamics of borate glasses and concentrated borate solutions. hbni.ac.in These simulations can model the dynamic association and dissociation of ions and the formation of transient clusters. The principles from these studies can be extended to hypothesize the behavior in an this compound solution, where azanium cations would interact with the pentaborate anions through hydrogen bonding, influencing the solvation shell and potentially mediating the aggregation of the pentaborate units.
A key study employing DFT at the B3LYP/6-31G** level of theory analyzed the charge density distribution in an ammonium borate crystal containing the pentaborate anion. acs.orgthegoodscentscompany.com This analysis provides critical data on the nature of the B-O bonds, which exhibit mixed covalent and ionic character, and the hydrogen bonding interactions between the azanium cation and the pentaborate anion. acs.org Understanding these fundamental interactions is a prerequisite for accurately modeling the initial stages of cluster formation. The detailed analysis of hydrogen bonds in the crystal structure offers insights into the reaction pathways that could lead to the formation of borate minerals. acs.org
| Parameter | Methodology | Finding | Significance |
|---|---|---|---|
| B-O Bond Character | DFT (B3LYP/6-31G) | Mixed covalent and ionic character. acs.org | Influences the reactivity and interaction with cations and solvent molecules. |
| Hydrogen Bonding | DFT (B3LYP/6-31G) | Detailed analysis of N-H···O interactions between azanium and pentaborate. acs.org | Key to understanding crystal packing and the initial stages of ion-pairing in solution. |
| Pentaborate Hydrolysis | DFT | Identification of intermediate species and transition states during hydrolysis. researchgate.netdntb.gov.ua | Provides a mechanistic understanding of pentaborate formation and degradation pathways. |
| Polyborate Anion Stability | Ab Initio/DFT | Calculation of relative energies of various gas-phase polyborate isomers. dntb.gov.uaacs.org | Helps to predict the most likely borate species to be present under different conditions. |
Machine Learning Applications in this compound Research
The application of machine learning (ML) in the field of computational chemistry is rapidly expanding, offering the potential to accelerate the discovery and characterization of new materials by predicting their properties and simulating their behavior with greater efficiency than traditional quantum mechanical methods. neurips.ccnih.govarxiv.org While specific ML models tailored exclusively to this compound are not yet widely documented, the methodologies developed for other borates and complex inorganic systems provide a clear roadmap for future research.
One of the most promising applications of ML is the development of interatomic potentials, often referred to as machine learning potentials (MLPs). These potentials can be trained on data from high-accuracy DFT calculations to enable large-scale and long-time molecular dynamics simulations that would be computationally prohibitive with direct DFT. nih.gov For this compound, an MLP could be developed to model the complex interactions between the azanium cations, pentaborate anions, and solvent molecules. This would allow for detailed investigations of cluster formation, nucleation, and crystal growth mechanisms from solution.
Another significant area of application is the prediction of material properties. ML models, such as graph neural networks (GNNs), have shown great success in predicting properties like band gaps, formation energies, and mechanical stability for a wide range of materials. chemrxiv.org An ML model could be trained on a database of known borate structures and their properties to predict the characteristics of novel this compound-based materials or to screen for related compounds with desirable attributes for specific applications. For example, ML has been used to predict the compressive strength of boron-based geopolymers and the band gaps of crystalline borate materials.
Furthermore, ML can be employed to analyze complex datasets generated from high-throughput computational screening or experimental characterization. For instance, ML algorithms could help to identify patterns in spectroscopic data (e.g., Raman, IR) to correlate spectral features with specific structural motifs or to quantify the relative concentrations of different borate species in solution under various conditions. researchgate.net
The development of robust ML models is heavily dependent on the availability of high-quality, comprehensive datasets. neurips.cc The creation of a curated database of computational and experimental data for this compound and related borate compounds would be a critical first step. This database could include crystal structures, calculated energies, vibrational frequencies, and other properties.
| ML Application | Methodology | Objective | Potential Impact |
|---|---|---|---|
| Interatomic Potentials | Kernel Ridge Regression, Neural Networks | Develop accurate force fields for MD simulations. nih.gov | Enable large-scale simulations of cluster formation, dissolution, and crystal growth. |
| Property Prediction | Graph Neural Networks, Random Forest | Predict electronic, optical, and mechanical properties. chemrxiv.org | Accelerate the discovery of new materials with tailored functionalities. |
| Spectral Analysis | Convolutional Neural Networks, Principal Component Analysis | Deconvolute complex spectra and identify species. | Enhance the interpretation of experimental data and enable real-time monitoring of solution speciation. |
| Generative Models | Variational Autoencoders, Generative Adversarial Networks | Design novel borate structures with optimized properties. arxiv.org | Guide the synthesis of new functional materials beyond known structures. |
Reactivity and Reaction Mechanisms of Azanium;pentaborate
Thermal Decomposition Pathways and Kinetic Analysis
Kinetic analysis of the thermal decomposition has been performed using methods like the Coats-Redfern model and genetic algorithms applied to thermogravimetric data. acs.orgresearchgate.netcapes.gov.br These studies aim to determine kinetic parameters such as activation energy (Ea), frequency factor (A), and the order of reaction (n) for the different decomposition steps. One study calculated the activation energy for the dehydration step to be 92.88 kJ/mol and for the decomposition step to be 15.94 kJ/mol. researchgate.net
Interactive Table: Kinetic Parameters for the Thermal Decomposition of Azanium;pentaborate
| Decomposition Stage | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) | Reaction Order (n) | Source |
| Dehydration | Coats-Redfern | 92.88 | - | ~0.67 | researchgate.net |
| Decomposition | Coats-Redfern | 15.94 | - | ~1 | researchgate.net |
Evolution of Gaseous Products
The thermal decomposition of ammonium (B1175870) pentaborate results in the evolution of gaseous products, primarily water (H₂O) and ammonia (B1221849) (NH₃). acs.orgmdpi.com The initial stages of heating lead to the loss of water of crystallization. acs.org As the temperature increases, further dehydration and deamination occur, releasing more water and ammonia gas. researchgate.net Techniques such as mass spectrometry (MS) coupled with thermogravimetric analysis (TGA-MS) can be employed to identify and quantify the evolved gases as a function of temperature. rsc.orghidenanalytical.comjes.or.jpias.ac.in The release of these non-combustible gases contributes to the flame-retardant properties of ammonium pentaborate by diluting flammable gases and oxygen in the gas phase. mdpi.com
Solid-State Residue Characterization
The final solid-state residue from the thermal decomposition of ammonium pentaborate is primarily boric oxide (B₂O₃). researchgate.netacs.org This transformation is a key aspect of its application in various industrial processes, including the production of special glass compositions and enamels. acs.org The morphology and crystallinity of the boric oxide residue can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.netosti.govmpg.denih.gov In flame retardant applications, the resulting boric oxide can form a protective glassy layer on the surface of a polymer, acting as a barrier to heat and mass transfer, thus inhibiting combustion. mdpi.comalfa-chemistry.com
Aqueous Solution Phase Equilibria and Polyborate Formation Dynamics
In an aqueous solution, this compound is involved in a complex set of equilibria that are highly dependent on factors such as pH and concentration. The pentaborate anion, [B₅O₆(OH)₄]⁻, can interconvert with other borate (B1201080) species. nih.gov
pH-Dependent Speciation of Pentaborate Anions
The speciation of borates in aqueous solution is strongly influenced by pH. In acidic to neutral solutions, boric acid (B(OH)₃) is the predominant species. As the pH increases, boric acid accepts a hydroxide (B78521) ion to form the tetrahydroxyborate anion, [B(OH)₄]⁻. In concentrated solutions, these monomeric species can condense to form various polyborate anions. researchgate.netmdpi.com
Studies using ¹¹B NMR spectroscopy have shown that at a pH of around 6 and total boron concentrations greater than 0.4 M, signals corresponding to boric acid, the triborate anion (B₃O₃(OH)₄⁻), and the pentaborate anion (B₅O₆(OH)₄⁻) can be observed. researchgate.net The relative concentrations of these species are in a dynamic equilibrium. At a pH of 5, with a total boron concentration up to 0.5 M, primarily undissociated boric acid is detected. researchgate.net
Reaction with Organic Molecules and Polymers
This compound interacts with a variety of organic molecules and polymers, leading to its use as a flame retardant and a curing agent.
As a flame retardant, ammonium pentaborate is effective in cellulosic materials and various polymers. researchgate.net Its mechanism involves both condensed-phase and gas-phase actions. Upon heating, it releases water and ammonia, which dilute the flammable gases. mdpi.com The resulting boric acid and subsequently boric oxide form a protective char layer on the polymer surface, which insulates the material from the heat source and prevents the release of combustible volatiles. mdpi.comalfa-chemistry.comcnr.itresearchgate.net This has been observed in polymers such as polyamide-6 and polyurethane foams. alfa-chemistry.com
Ammonium pentaborate also functions as a curing agent for certain thermosetting resins. In phenol (B47542) formaldehyde (B43269) (PF) resins, it can induce a second curing process at higher temperatures, which is thought to involve the formation of more stable methylene (B1212753) bridges and the reaction of eliminated formaldehyde with active groups on the resin. researchgate.netsid.irsid.irresearchgate.net This can influence the final properties of wood composites made with APB-modified PF resin. woodresearch.skgoogle.com In epoxy resin systems, amine compounds derived from the decomposition of ammonium salts can react with the epoxy groups, leading to cross-linking and curing of the resin. kta.comwiley-vch.de
Mechanisms of Interaction with Carbonyl Compounds
This compound, commonly known as ammonium pentaborate (APB), demonstrates notable reactivity with carbonyl compounds, particularly formaldehyde. This interaction is significant in the context of polymer resins, such as phenol-formaldehyde (PF) resins used in wood composites. woodresearch.sksid.ir The primary mechanism involves the reaction of the ammonium ion (azanium) from APB with free formaldehyde present in the resin system. woodresearch.sk This reaction is a key factor in reducing formaldehyde emissions from wood composite materials during hot pressing. woodresearch.sk
Two potential mechanisms have been proposed for the reduction of formaldehyde emission by APB:
The ammonium cation (NH₄⁺) released from the thermal decomposition of APB reacts directly with free formaldehyde. woodresearch.sksid.ir This is analogous to the ammonia gas fumigating method used to decrease formaldehyde levels in wood composites. woodresearch.sk The reaction between ammonia and formaldehyde can lead to the formation of hexamine. sid.irresearchgate.net
A secondary proposed mechanism involves the hydrolysis of acetyl groups in the wood, catalyzed by the borate, which produces acetic acid. This acetic acid can then react with free formaldehyde. woodresearch.sk
A 2020 study detailed a process where carbon dioxide (CO₂), captured from the air by sparging through an ammonium hydroxide solution, is converted into formic acid, formaldehyde, and methanol (B129727) upon the addition of sodium borohydride. sciencepublishinggroup.comsemanticscholar.org A significant byproduct of this process is the formation of ammonium pentaborate tetrahydrate. sciencepublishinggroup.comsemanticscholar.orgsciencepublishinggroup.com The proposed mechanism suggests a nucleophilic attack by the hydride ion (H⁻) on the carbonyl carbon of the carbonate species formed in the basic solution. sciencepublishinggroup.comsemanticscholar.org
Table 1: Summary of this compound Interaction with Carbonyls
| Interacting Carbonyl | System/Process | Proposed Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Formaldehyde | Phenol-Formaldehyde (PF) Resin | Reaction of NH₄⁺ with free formaldehyde. | Reduction of formaldehyde emission; formation of hexamine. | woodresearch.sksid.irresearchgate.net |
| Carbon Dioxide | CO₂ Sequestration | Nucleophilic attack by H⁻ on carbonate; APB is a final product. | Conversion of CO₂ to formic acid, formaldehyde, methanol. | sciencepublishinggroup.comsemanticscholar.org |
Role in Polymer System Chemistry
This compound plays a multifaceted role in the chemistry of various polymer systems, primarily as a fire retardant and a curing modifier. researchgate.netborax.comresearchgate.net
As a fire retardant, APB is effective in polymers such as polyamide-6 (Nylon 6), epoxy resins, thermoplastic polyurethanes (TPU), and urethane (B1682113) foams. borax.comresearchgate.net Its mechanism of action in fire retardancy involves several processes. During combustion, APB decomposes and releases boric acid and ammonia. borax.comresearchgate.net The boric acid can form a glassy inorganic layer on the surface of the burning polymer. This layer serves as a protective barrier that insulates the underlying material from heat, hinders the diffusion of combustible gases to the flame front, and protects the char layer from oxidation. researchgate.net This charring action diverts the decomposition products that would otherwise smolder. borax.com
A novel development in this area is the creation of a borate-based polymer-inclusion compound. Researchers have reported a hydrogen-bonded supramolecular framework of ammonium pentaborate that contains poly(ethylene-glycol) (PEG) chains within tubular cavities in its structure. rsc.org This represents the first known example of a borate inclusion compound hosting an organic guest material. rsc.org
Table 2: Effects of this compound in Polymer Systems
| Polymer System | Role of this compound | Mechanism/Effect | Reference |
|---|---|---|---|
| Polyamide-6 (Nylon 6) | Fire Retardant | Forms a protective inorganic glass layer on the surface during combustion. | researchgate.net |
| Epoxy, TPU, Urethane Foam | Fire Retardant | Acts as a spumific agent and char promoter. | borax.com |
| Phenol-Formaldehyde (PF) Resin | Curing Modifier | Induces a second curing process at higher temperatures, affecting reaction kinetics and final network structure. | sid.irresearchgate.net |
| Poly(ethylene-glycol) (PEG) | Framework Component | Forms a polymer-inclusion compound with PEG chains residing in structural cavities. | rsc.org |
Applications of Azanium;pentaborate in Advanced Materials Science and Catalysis
Precursor Chemistry for Boron-Containing Materials
Azanium;pentaborate is a valuable starting material for producing various boron-based materials, including ceramics and thin films. Its decomposition characteristics and reactivity are central to its function as a precursor.
This compound serves as a key precursor in the synthesis of both boron oxide (B₂O₃) and hexagonal boron nitride (h-BN), two materials with significant industrial applications.
The thermal decomposition of this compound is a direct route to producing boron oxide. When heated sufficiently, the compound undergoes dehydration and deamination, ultimately decomposing to boric oxide and ammonia (B1221849). mdpi.com This process can be controlled to produce B₂O₃ of high purity. researchgate.netgoogle.com For instance, a method involving the thermal decomposition of this compound at temperatures ranging from 600 to 1000°C yields boric oxide. science.gov The calcination of ammonium (B1175870) pentaborate octahydrate in a fluid bed calciner has been investigated to produce pure and granular boric oxide, although challenges such as agglomeration at temperatures above 623 K have been noted. researchgate.net
In the synthesis of hexagonal boron nitride, this compound is used as a component in solid-state reactions. One study explored the effect of various borates, including ammonium pentaborate, on the production of nanoscale h-BN. anr.frugent.be The synthesis involved the reaction of urea, boron oxide, and a borate (B1201080) salt at 1,100°C. anr.frugent.be The results indicated that the inclusion of borates positively influences the formation of the nanoscale h-BN structure, as confirmed by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) analyses. anr.frugent.be Another patented method describes using ammonium pentaborate tetrahydrate as a promoter to create an intimate mixture of boron oxide and boric acid, which is then heated in a non-oxidizing atmosphere to form boron nitride at high yield. americanelements.com
| Target Material | Method | Precursors | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| Boric Oxide (B₂O₃) | Thermal Decomposition | This compound | 600-1000°C | Direct conversion to B₂O₃ and ammonia. | science.gov |
| Granular Boric Oxide (B₂O₃) | Calcination | This compound octahydrate | Up to 623 K (to avoid agglomeration) | Produces pure, granular B₂O₃. | researchgate.net |
| Hexagonal Boron Nitride (h-BN) | Solid-State Reaction | Urea, Boron Oxide, this compound | 1,100°C | Positively affects the formation of nanoscale h-BN structure. | anr.frugent.be |
| Hexagonal Boron Nitride (h-BN) | Nitridation | Boron Oxide, Boric Acid, this compound tetrahydrate | ~900-1050°C | Acts as a promoter for high-yield BN formation. | americanelements.com |
This compound plays a significant role as a fluxing agent in the development of borate-based ceramic precursors, particularly in ceramizable polymer composites. These materials are designed to transform into a coherent ceramic layer upon exposure to high temperatures, providing fire resistance.
Research has demonstrated the incorporation of this compound into methyl vinyl silicone rubber (MVQ) composites filled with halloysite (B83129) nanotubes (HNT). americanelements.comwikipedia.orgresearchgate.net In these systems, this compound acts as a fluxing agent, lowering the temperature at which a protective glassy layer forms. americanelements.com Upon heating, the this compound decomposes to form boron trioxide (B₂O₃) at temperatures up to 470°C. wikipedia.org This B₂O₃ then facilitates the formation of a eutectic liquid phase at temperatures below 900°C, which is crucial for the ceramization process and enhances the mechanical strength of the final ceramic residue. americanelements.com The effect of different borates, including this compound, on the mechanical and electrical properties of the initial composites and the flexural and impact strength of their ceramic residues has been systematically investigated. americanelements.comwikipedia.org
| Composite System | Role of this compound | Mechanism | Key Outcome | Reference |
|---|---|---|---|---|
| Silicone Rubber (MVQ) / Halloysite (HNT) | Fluxing Agent | Decomposes to B₂O₃, lowering the formation temperature of a filler-silica eutectic phase. | Promotes low-temperature ceramization and improves the mechanical strength of the ceramic residue. | americanelements.comwikipedia.org |
Atomic Layer Deposition (ALD) is a state-of-the-art technique for depositing ultrathin, highly conformal films with atomic-level precision. nih.gov The process relies on sequential, self-limiting surface reactions using volatile chemical precursors. nih.gov ALD is widely used to produce thin films of boron-containing materials like boron nitride and boron oxide for applications in microelectronics and nanotechnology. ugent.bedmcc.com
The precursors for boron-based ALD must be volatile to allow for their transport in the gas phase to the substrate surface. Common precursors include boron trichloride (B1173362) (BCl₃), trimethyl borate (TMB), and triethylborane. ugent.bedmcc.com this compound, being a non-volatile inorganic salt, is not suitable for direct use as a precursor in conventional ALD processes. mdpi.com However, it is a crucial source material for bulk boron oxides. mdpi.com While not used directly in the ALD reactor, the fundamental chemistry of this compound is foundational to the boron materials that are often the target of ALD processes. Furthermore, this compound solutions are used in electrochemical processes to form thin dielectric oxide films on metals like aluminum, a process distinct from but related in purpose to ALD. dmcc.com
Development of Borate-Based Ceramic Precursors
Role in Energy Storage and Conversion Technologies
This compound is an important compound in the field of energy storage, contributing to the development of both electrolyte and cathode materials for batteries and capacitors.
The most prominent application of this compound in energy storage is as a key component in electrolytes for electrolytic capacitors. dmcc.com Special quality grades of the compound are used in the preparation of both wet and dry electrolytic capacitors. dmcc.com In these devices, it is part of the electrolyte solution that facilitates the formation of a thin, stable dielectric oxide film on the aluminum foil anode when an electric current is applied. dmcc.com Its high purity is essential for producing high-quality, reliable capacitors. dmcc.com For dry capacitors, which use non-aqueous electrolytes, mixtures such as glycol-ammonium borates are employed.
More recently, this compound has been utilized as a boron source for modifying cathode materials in lithium-ion batteries. A patented method describes the preparation of a boron-doped high-nickel ternary cathode material with the general formula LiNiₓCoᵧMn₂BᵢO₂. In this process, ammonium pentaborate is mixed with a nickel-cobalt-manganese hydroxide (B78521) precursor and a lithium source, then calcined to produce the final doped cathode material. The introduction of boron into the cathode structure is intended to enhance its performance and stability.
The use of borate compounds, derived from precursors like this compound, has been shown to significantly improve the electrochemical performance of energy storage devices. In lithium-ion batteries, borates can enhance electrochemical properties by improving the crystalline structure of the anode, which facilitates easier lithium-ion transfer and can lead to a higher capacity compared to pure graphite.
Surface coatings and modifications involving borates are particularly effective. Borate-based coatings on cathode materials can form a stable cathode-electrolyte interphase (CEI). This protective layer mitigates the corrosion of the cathode by species like hydrogen fluoride (B91410) (HF) in the electrolyte, especially at high operating voltages, by forming stable B-O or B-F bonds. This leads to excellent electrochemical stability and cycling performance. Similarly, borate coatings on graphite-based anodes can protect against the formation of lithium dendrites, which are a primary cause of battery failure and safety issues. Research on the boron-doped high-nickel ternary cathode material prepared using this compound indicates that the resulting material exhibits a higher initial capacity and improved cycling stability, attributed to a reduction in internal stress and the inhibition of microcrack formation during cycling.
| Application Area | Material/Modification | Observed Improvement | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Li-ion Battery Anode | Borate incorporation/coating | Higher capacity than pure graphite; protection against dendrite formation. | Improved crystalline structure for Li-ion transfer; stable SEI formation. | |
| High-Nickel Cathode (NCM) | Boron-doping using this compound | Higher initial capacity; better cycling stability. | Reduced internal material stress, inhibiting microcrack formation. | |
| Single-Crystal Cathode (NCM) | Borate-based composite interface | Excellent electrochemical stability at high voltage (4.5 V). | Formation of a stable CEI that protects against HF corrosion. | |
| Electrolytic Capacitors | This compound in electrolyte | Formation of a stable, high-quality dielectric oxide film. | Electrochemical oxidation of the aluminum anode in the borate electrolyte. | dmcc.com |
Development of Borate-Based Cathode and Electrolyte Materials
Catalytic Activity and Mechanisms
The catalytic utility of borate compounds, including this compound derivatives, is a growing area of research. These materials participate in a range of reactions, driven by photocatalysis or the influence of metal ions.
Borates have emerged as promising photocatalytic materials, valued for their rich structural chemistry and stability. researchgate.net They are primarily wide-bandgap semiconductors, often utilized in optical applications, but their potential in photocatalysis is increasingly recognized for addressing environmental and energy challenges. researchgate.netresearchgate.net
The mechanism often involves the generation of radicals. Visible light photocatalysis can trigger the oxidative generation of alkyl- and aryl radicals from organoborate derivatives. rsc.org For example, the oxidation of various organoboron substrates to produce alcohols and phenols can be achieved using red light and a green photocatalyst like chlorophyll. beilstein-journals.org This highlights a move towards more environmentally benign synthetic methods. Research has also explored the generation of superoxide (B77818) radical anions via photoredox catalysis to react with boronic acids, leading to the formation of phenols and aliphatic alcohols. kuleuven.be
The catalytic activity of borates can be significantly influenced or enabled by the presence of metal ions. These processes are crucial in synthetic organic chemistry and in developing catalysts for energy applications like water oxidation.
Transition metals like palladium are used to catalyze reactions involving borate complexes. For example, a palladium-catalyzed 1,2-metalate rearrangement of an indole-derived borate complex can be used for C-C bond formation to create complex ring-fused products. nih.gov Similarly, cobalt-doped metal borates have shown enhanced performance as water oxidation catalysts. The cobalt ions are believed to facilitate the nucleophilic attack of water and improve charge transfer, thereby boosting catalytic activity for the oxygen evolution reaction (OER). bilkent.edu.tr Studies on a series of Ni-Co borates confirmed that catalytic activity for OER could be enhanced with cobalt doping. bilkent.edu.tr
The interaction between the metal and the borate is key. In the oxidative dehydrogenation of propane, the strong binding between the metal and boron in a metal borate catalyst can inhibit the leaching of boron and increase the electron density around the boron, which facilitates oxygen adsorption and promotes the reaction. researchgate.net The choice of metal can modulate the reactivity of the [BO₃]³⁻ groups by adjusting their electron density. researchgate.net Furthermore, zirconocene/borate systems are effective catalysts for polymerization reactions, where the borate acts as a cocatalyst to activate the metallocene, forming a cationic active site. mdpi.comacs.org
Table 2: Metal-Ion Induced Catalysis with Borates
| Metal Ion / System | Borate Species | Catalytic Application | Mechanism Highlights | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Indole-derived borates | C-C Bond Formation | 1,2-Metalate Rearrangement | nih.gov |
| Cobalt (Co) | Nickel Borates | Water Oxidation (OER) | Facilitates nucleophilic attack, improves charge transfer | bilkent.edu.tr |
| Nickel (Ni), Aluminum (Al), Calcium (Ca) | Borate Catalysts | Propane Dehydrogenation | Metal modulates electron density of [BO₃]³⁻ groups | researchgate.net |
Photocatalytic Applications of Borate Derivatives
Role in Non-Linear Optical (NLO) Materials Development
Borate crystals, including ammonium pentaborate, are renowned for their excellent non-linear optical (NLO) properties. researchgate.networldscientific.comasianpubs.org These materials are crucial for applications in laser technology, such as frequency conversion to generate coherent light in the ultraviolet (UV) and deep-UV spectral regions. asianpubs.orgoptica.org
The advantages of borate NLO crystals include a wide transparency range, high resistance to laser damage, and good chemical stability. asianpubs.orgtandfonline.com The structural versatility of borates, which can form various building blocks like [BO₃] triangles and [BO₄] tetrahedra, is a key reason for their favorable NLO properties. rsc.org The arrangement of these anionic groups is fundamental to the NLO behavior of the crystals. researchgate.netoptica.org
Ammonium pentaborate (APB) is a well-established NLO material. researchgate.networldscientific.com Research has focused on enhancing its properties by doping it with other elements. For instance, doping APB with lanthanum (La³⁺) has been shown to improve its thermal stability and modify its optical properties. chemicalpapers.com Pure APB is thermally stable up to 103.60 °C, while La³⁺-doped APB is stable up to 117 °C. chemicalpapers.com Similarly, adding di-sodium sulphide nanoparticles to APB crystals has been studied to modify its structural, thermal, and NLO characteristics. worldscientific.com The Kurtz and Perry powder technique is commonly used to confirm the second-harmonic generation (SHG) efficiency of these materials, a key indicator of NLO activity. worldscientific.comasianpubs.org
Table 3: NLO Properties of Ammonium Pentaborate and Derivatives
| Material | Crystal System | Key NLO Property | Noteworthy Findings | Reference |
|---|---|---|---|---|
| Ammonium Pentaborate (APB) | Orthorhombic | Second-Harmonic Generation (SHG) | Well-known NLO material used as a benchmark. | researchgate.networldscientific.com |
| Lanthanum (La³⁺) Doped APB | Orthorhombic | Enhanced Thermal Stability, Modified SHG | Doping with La³⁺ increases thermal stability from 103.6°C to 117°C and lowers the UV cut-off wavelength. | chemicalpapers.com |
| Thiourea (B124793) Doped APB | Orthorhombic | Modified Optical Properties | Doping with thiourea influences the optical and thermal characteristics. | tandfonline.com |
Advanced Industrial Formulations and Their Underlying Chemistry
This compound is a key ingredient in several advanced industrial formulations, primarily due to its ability to enhance thermal stability in polymers and inhibit corrosion on metal surfaces. borax.com
Ammonium pentaborate is an effective flame retardant, particularly for cellulosic materials and various polymers. borax.com Its mechanism of action involves altering the combustion chemistry of the material. When exposed to high temperatures, borates facilitate the formation of a carbonaceous char layer on the polymer's surface. borax.comborax.com This char acts as an insulating barrier that slows pyrolysis and impedes the release of flammable gases into the flame. borax.comborax.com
In addition to char promotion, ammonium pentaborate can release water upon heating, which provides a cooling effect (heat sink) that further inhibits combustion. researchgate.net It functions as both an inorganic blowing agent and a glass-forming compound, making it particularly effective in intumescent coatings. borax.com Studies comparing ammonium pentaborate with ammonium polyphosphate in polyamide-6 showed that while both act as fire retardants, ammonium pentaborate reduces the thermostability of the polymer to a lesser degree. researchgate.net On the surface of burning polyamide-6, ammonium pentaborate forms an inorganic glass that protects the char from oxidation. researchgate.net However, its thermal stability is lower than that of other borates like zinc borate, which can be used in polymer systems requiring very high processing temperatures. borax.commdpi.com
Table 4: Thermal Decomposition Data for Borate Flame Retardants
| Borate Compound | Onset of Water Release/Decomposition | Key Flame Retardant Action | Reference |
|---|---|---|---|
| Ammonium Pentaborate (NH₄B₅O₈·4H₂O) | Decomposes to B₂O₃ up to 470 °C | Char promotion, water release, forms protective glass layer | borax.comresearchgate.netmdpi.com |
| Zinc Borate (2ZnO·3B₂O₃·3.5H₂O) | Decomposes to B₂O₃ from 370 to 450 °C | High thermal stability, char formation | borax.commdpi.com |
Ammonium pentaborate is incorporated into water treatment chemicals and other formulations to protect ferrous metals from oxidation. borax.comborax.com The primary mechanism involves the formation of a protective film on the metal surface. scientificlabs.ie As an alkaline salt, it can help create an environment where a stable oxide film forms, acting as a barrier to prevent corrosive agents from reaching the metal. scientificlabs.ie This is a form of anodic inhibition or passivation, where the inhibitor shifts the corrosion potential to a point where the metal surface becomes passive. mdpi.com
The general mechanisms for corrosion inhibition can be categorized as follows:
Anodic Inhibition: Inhibitors form a protective oxide layer on the anodic sites of the metal, slowing the anodic reaction and reducing the corrosion rate. mdpi.com
Cathodic Inhibition: Inhibitors block the cathodic sites, slowing down the cathodic reaction (e.g., oxygen reduction or hydrogen evolution). mdpi.com
Mixed Inhibition: Inhibitors affect both the anodic and cathodic reactions simultaneously. researchcommons.org
Adsorption: Organic inhibitors often function by adsorbing onto the metal surface, forming a physical barrier that prevents contact with the corrosive environment. mdpi.comresearchcommons.org
Ammonium pentaborate's role is primarily as an anodic inhibitor, promoting the formation of a passivating oxide film that protects the underlying metal. borax.comscientificlabs.ie This makes it a valuable component where the use of alkali metal-based inhibitors is not feasible. borax.com
Emerging Research Directions and Future Perspectives for Azanium;pentaborate
The chemical compound azanium;pentaborate, commonly known as ammonium (B1175870) pentaborate, is transitioning from a traditional industrial chemical to a material of significant interest in advanced scientific research. Its unique chemical structure and reactivity are paving the way for novel applications and discoveries. This article explores the emerging research directions and future perspectives for this versatile compound.
Q & A
Q. What experimental methods are used to synthesize and characterize azanium pentaborate salts?
Azanium pentaborate salts are synthesized via acid-base reactions between boric acid and ammonium derivatives in aqueous solutions. Key steps include controlled pH adjustment and crystallization . Structural characterization employs:
- ¹¹B NMR spectroscopy to identify trigonal (BO₃) and tetragonal (BO₄⁻) borate units (e.g., peaks at ~10–20 ppm for BO₃ and ~0–5 ppm for BO₄⁻) .
- Powder X-ray diffraction (P-XRD) to confirm crystallinity and detect amorphous regions (e.g., 9.4% amorphous content in 2-amino-5-nitropyridine pentaborate) .
- FT-IR spectroscopy to identify [B₅O₆(OH)₄]⁻ anion vibrations (e.g., ~700 cm⁻¹ for B-O-B bending) .
Q. How is thermal stability assessed in azanium pentaborate compounds?
Thermogravimetric analysis (TGA) under nitrogen reveals three-stage degradation:
- Stage 1 (25–150°C): Loss of lattice water (e.g., 3.15 m²/g surface area correlates with dehydration kinetics) .
- Stage 2 (150–400°C): Removal of hydroxyl groups and organic cations as CO/CO₂/NO .
- Stage 3 (>400°C): Formation of glassy B₅O₈ residues . Differential thermal analysis (DTA) complements TGA by identifying endo/exothermic transitions .
Advanced Research Questions
Q. How do hydrogen storage capacities of azanium pentaborate salts correlate with structural properties?
Hydrogen storage is evaluated using volumetric adsorption experiments and BET surface area analysis . For example:
- 2-Amino-5-nitropyridine pentaborate stores 0.043 g H₂/L adsorbent (5.47 m²/g surface area) .
- Higher surface area and pore volume enhance adsorption, but hydrogen bonding networks (detected via P-XRD) may limit accessibility .
- Storage capacity calculations integrate thermal desorption mass spectrometry (TDS) and density functional theory (DFT) to model adsorption sites .
Q. What analytical strategies resolve contradictions in polyborate speciation reported across studies?
Discrepancies in borate anion composition (e.g., tetraborate vs. pentaborate) are addressed via:
- Raman spectroscopy coupled with DFT to distinguish polyborate vibrational modes .
- ¹¹B NMR titration experiments to track pH-dependent speciation (e.g., B₃O₃(OH)₄⁻ vs. B₅O₆(OH)₄⁻) .
- Cross-validation with X-ray diffraction data to confirm long-range order .
Q. How can crystallinity and hydrogen bonding in azanium pentaborate salts be optimized for material stability?
- Single-point BET analysis identifies molecular cavities (e.g., 3.286 g/cm³ in valine pentaborate) influenced by hydrogen bonding density .
- P-XRD refinement quantifies crystallinity, while TGA monitors stability thresholds (e.g., 6-aminopicoline pentaborate degrades above 400°C) .
- Synthetic optimization includes solvent choice (aqueous vs. non-aqueous) and cation size (bulky cations reduce lattice strain) .
Methodological Guidance
Q. What frameworks guide experimental design for studying azanium pentaborate’s aqueous-phase behavior?
Use the PICOT framework to structure research questions:
- Population: Azanium pentaborate in supersaturated solutions.
- Intervention: pH, temperature, or cation variation.
- Comparison: Sodium pentaborate vs. azanium analogs.
- Outcome: Speciation dynamics (e.g., via Raman/XRD) .
- Time: Short-term (hours) for kinetic studies vs. long-term (days) for crystallization .
Q. How should researchers address reproducibility challenges in synthesizing azanium pentaborate?
- Detailed protocols: Specify molar ratios (e.g., 1:5 ammonium-to-boric acid), crystallization temperatures (e.g., 60°C), and drying conditions (e.g., vacuum desiccation) .
- Supporting Information: Include raw P-XRD, NMR, and TGA data in supplementary materials to enable replication .
- Negative controls: Synthesize without cations to confirm borate network dependency on NH₄⁺ .
Data Interpretation and Contradictions
Q. Why do surface area measurements (BET) and hydrogen storage capacities vary between structurally similar pentaborates?
Variations arise from:
- Cation hydrophobicity: Bulky organic cations (e.g., 2-amino-6-methylpyridine) reduce pore accessibility despite higher surface area .
- Amorphous content: Higher amorphous regions (e.g., 8.9% in 6-aminopicoline pentaborate) alter adsorption kinetics .
- Experimental error: Single-point BET vs. multi-point analysis introduces variability; use triplicate measurements .
Q. How can conflicting reports on thermal degradation products be reconciled?
- In situ XRD-TGA coupling identifies intermediate phases (e.g., B₂O₃ vs. B₅O₈) during decomposition .
- Mass spectrometry (MS) detects gaseous byproducts (e.g., NO₂ from nitro-group decomposition in 2-amino-5-nitropyridine salts) .
- Post-annealing characterization: Post-TGA residue analysis via FT-IR confirms final products .
Future Research Directions
Q. What advanced techniques could elucidate the role of cation-borate interactions in azanium pentaborate’s properties?
- Neutron diffraction to map hydrogen bonding networks .
- Solid-state NMR to probe cation-anion dynamics .
- Molecular dynamics (MD) simulations to model thermal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
